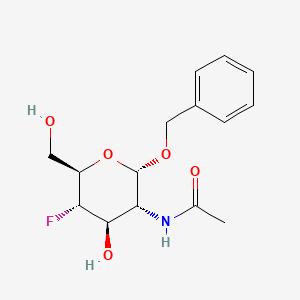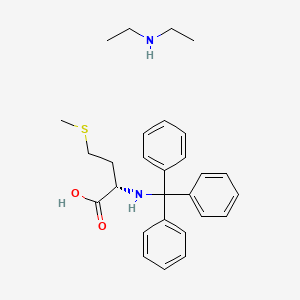
N-(4-Cyanophenyl)methanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)methanethioamide is an organic compound with the molecular formula C8H6N2S It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methanethioamide group (-CH2-S-NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Cyanophenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of O-ethyl thioformate with 4-aminobenzonitrile. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Cyanophenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methanethioamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanophenyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(4-Cyanophenyl)methanethioamide involves its interaction with specific molecular targets. For instance, it has been studied in complex with macrophage migration inhibitory factor (MIF), where it acts as an isomerase inhibitor. This interaction affects the activation of the cell surface receptor CD74, which plays a role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioformamide (Methanethioamide): Similar in structure but lacks the cyano group.
Thioacetamide (Ethanethioamide): Contains an additional methyl group compared to methanethioamide.
Benzothioamide (Benzenecarbothioamide): Features a benzene ring instead of a phenyl ring with a cyano group.
Uniqueness
N-(4-Cyanophenyl)methanethioamide is unique due to the presence of both the cyano and methanethioamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H6N2S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)methanethioamide |
InChI |
InChI=1S/C8H6N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4,6H,(H,10,11) |
InChI-Schlüssel |
NORUHBWZJHZZBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)

![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)



![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)



![1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B12338381.png)
![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)
